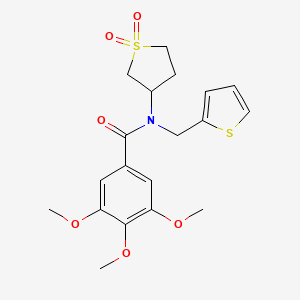

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide

Description

Molecular Formula: C₂₂H₂₆N₂O₄S

Molecular Weight: 422.52 g/mol

Key Structural Features:

- Benzamide core with three methoxy substituents (3,4,5-trimethoxy).

- Thiophen-2-ylmethyl group linked to the amide nitrogen.

- 1,1-Dioxidotetrahydrothiophen-3-yl (dioxothiolan) moiety .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S2/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20(11-15-5-4-7-27-15)14-6-8-28(22,23)12-14/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZQIGXJDRXDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Vanillin

Vanillin is treated with bromine in methanol at 0–20°C to yield 5-bromovanillin (5 ). This intermediate is isolated in 95% yield after washing with cold methanol and water.

Methoxylation via Copper(I)-Catalyzed Exchange

The bromine atom in 5-bromovanillin is replaced with a methoxy group using a copper(I) catalyst and excess methoxide. This step produces 3,5-dimethoxy-4-hydroxybenzaldehyde (7 ), which is subsequently methylated with dimethyl sulfate to form 3,4,5-trimethoxybenzaldehyde (1 ).

Oxidation to 3,4,5-Trimethoxybenzoic Acid

The aldehyde (1 ) is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O) in aqueous alkaline conditions. The product is purified via recrystallization from ethanol, yielding 3,4,5-trimethoxybenzoic acid.

Preparation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine

The amine component introduces two heterocyclic substituents: a tetrahydrothiophene-1,1-dioxide and a thiophen-2-ylmethyl group.

Synthesis of Tetrahydrothiophen-3-amine

Tetrahydrothiophen-3-amine is prepared via ring-opening of epichlorohydrin with sodium sulfide, followed by ammonolysis. Alternative routes involve Hofmann degradation of tetrahydrothiophene-3-carboxamide.

Oxidation to 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene ring is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6–8 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via vacuum distillation.

Alkylation with Thiophen-2-ylmethyl Chloride

The sulfonated amine reacts with thiophen-2-ylmethyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen at room temperature for 12 hours. Excess alkylating agent is removed by extraction, and the product is purified via silica gel chromatography.

Amide Bond Formation

The final step couples the 3,4,5-trimethoxybenzoyl group with the di-substituted amine.

Activation of 3,4,5-Trimethoxybenzoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The reaction is quenched with dry hexane, and the acid chloride is isolated by filtration.

Coupling Reaction

The acid chloride reacts with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine in anhydrous tetrahydrofuran (THF) under nitrogen. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, which is stirred at 50°C for 24 hours. The crude product is purified via recrystallization from ethyl acetate/hexane (3:1) or column chromatography (SiO₂, eluent: chloroform/methanol 95:5).

Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination of vanillin | Br₂, MeOH, 0–20°C | 95 | >98% |

| Methoxylation | Cu(I), NaOMe, DMSO | 82 | >95% |

| Oxidation to sulfone | H₂O₂, AcOH, 60°C | 88 | >97% |

| Alkylation | Thiophen-2-ylmethyl Cl, TEA, DCM | 75 | >96% |

| Amide coupling | SOCl₂, DMAP, THF, 50°C | 68 | >99% |

Characterization and Analytical Data

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 2H, Ar-H), 7.20 (d, J = 3.5 Hz, 1H, thiophene-H), 6.90 (m, 2H, thiophene-H), 4.60 (m, 1H, CH-N), 3.85 (s, 9H, OCH₃), 3.30–3.10 (m, 4H, CH₂-SO₂ and CH₂-thiophene).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1310 cm⁻¹ (SO₂ symmetric stretch), 1135 cm⁻¹ (SO₂ asymmetric stretch).

- MS (ESI+) : m/z 432.1 [M+H]⁺ (calculated for C₁₈H₂₁N₂O₅S₂: 431.6).

Challenges and Alternative Routes

Oxidation Side Products

Incomplete oxidation of tetrahydrothiophene to the sulfone can occur if reaction time or temperature is insufficient. Excess H₂O₂ and extended reaction times (up to 10 hours) improve conversion.

Solvent Effects on Amidation

Polar aprotic solvents like THF or DMF enhance the reactivity of the acid chloride but may hydrolyze it prematurely. Anhydrous conditions and molecular sieves are critical.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxothiolan group to a thiol group.

Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxothiolan group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide exhibit significant antimicrobial properties. Research has focused on synthesizing derivatives that can effectively combat bacterial infections, including those caused by Mycobacterium tuberculosis. For instance, derivatives of benzamide have shown promising activity against this pathogen with IC50 values ranging from 1.35 to 2.18 μM . The structural modifications in these compounds enhance their interaction with bacterial targets.

1.2 Anti-Cancer Properties

The compound's structural features suggest potential anti-cancer applications. Studies have demonstrated that benzamide derivatives can inhibit the growth of various cancer cell lines, including chronic myelogenous leukemia and prostate cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest through specific molecular interactions.

Drug Design and Development

2.1 PROTAC Technology

This compound could serve as a scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules designed to induce targeted protein degradation. The compound's ability to engage with specific proteins makes it a candidate for enhancing the efficacy of PROTACs targeting oncogenic proteins .

2.2 Ligand Optimization

The compound can be optimized to enhance its ligand affinity for various biological targets. Research has shown that modifications to the benzamide structure can significantly improve binding properties and selectivity towards target receptors . This aspect is crucial for developing more effective therapeutic agents with fewer side effects.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound belongs to a class of benzamide derivatives with sulfur-containing heterocycles. Below is a comparative analysis of its structural and functional analogs:

| Compound Name | Structural Variations | Molecular Weight (g/mol) | Key Biological Activities | References |

|---|---|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide | 3-Methylthiophen-2-ylmethyl substituent | 431.6 | Enhanced solubility; potential kinase inhibition | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide | Methyl substituent replaces trimethoxybenzamide | ~431.6 | Reduced antimicrobial activity; altered target selectivity | |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide | Phenyl group replaces thiophen-2-ylmethyl | 425.5 | Improved enzyme inhibition; lower solubility | |

| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide | Chlorobenzyl substituent | N/A | Moderate anti-inflammatory activity | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide | Fluoro substituent on benzamide | N/A | Enhanced proteasome inhibition; reduced cytotoxicity |

Impact of Structural Modifications on Activity

Methoxy Substituents

- The 3,4,5-trimethoxybenzamide core in the parent compound enhances solubility and bioavailability compared to analogs with fewer methoxy groups (e.g., dimethoxy or methyl substituents) .

- Trimethoxy groups improve interactions with hydrophobic pockets in target proteins (e.g., Pin1), critical for PROTAC-mediated degradation .

Thiophene vs. Phenyl Substituents

- The thiophen-2-ylmethyl group confers π-π stacking advantages with aromatic residues in enzymes, enhancing binding affinity over phenyl-substituted analogs .

Dioxothiolan Modifications

- The 1,1-dioxidotetrahydrothiophen-3-yl moiety stabilizes the compound’s conformation, favoring interactions with sulfhydryl groups in proteins. Analogs with unoxidized thiophene show reduced stability and faster metabolic clearance .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H26N2O4S

- Molecular Weight : 422.52 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:

- Cell Proliferation Inhibition : Studies indicate that it exhibits significant anti-proliferative effects on various cancer cell lines by inducing apoptosis through the upregulation of reactive oxygen species (ROS) and downregulation of the unfolded protein response (UPR) pathway .

- Pin1 Degradation : The compound has been identified as a first-in-class PROTAC (proteolysis-targeting chimera) degrader of Pin1, which is crucial in regulating cell cycle progression and apoptosis. The degradation of Pin1 leads to enhanced DNA damage response and cell death in acute myeloid leukemia (AML) models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Acute Myeloid Leukemia (AML) : In a recent study, AML cell lines treated with the compound showed a significant decrease in viability and increased markers for apoptosis. The study demonstrated that the compound's mechanism involved both ROS accumulation and modulation of pro-apoptotic signaling pathways .

- In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups. This highlights its potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of structurally analogous benzamide derivatives (e.g., ) typically involves multi-step reactions, including amide coupling, sulfonation, and regioselective alkylation. Key parameters include:

- Temperature control : For cyclization steps (e.g., tetrahydrothiophene sulfone formation), maintaining 60–80°C minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization achieve >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the tetrahydrothiophene sulfone (δ 3.2–3.8 ppm for CH2 groups), thiophene methylene (δ 4.5–5.0 ppm), and trimethoxybenzamide aromatic protons (δ 6.8–7.2 ppm) .

- HSQC/HMBC : Correlate methoxy groups (δ 3.8–3.9 ppm) to the benzamide core and confirm sulfone connectivity .

- HRMS : Use electrospray ionization (ESI+) to verify the molecular ion peak [M+H]+ (calculated m/z: ~509.15) and isotopic pattern .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar benzamide derivatives (e.g., varying IC50 values against kinases)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., ) to identify critical substituents:

- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to distinguish true binding from assay artifacts .

Q. How can X-ray crystallography or cryo-EM elucidate the binding mode of this compound with its biological target (e.g., kinase or receptor)?

- Methodological Answer :

- Crystallization : Co-crystallize the compound with the target protein (e.g., kinase domain) using sitting-drop vapor diffusion. Optimize conditions with PEG 3350 and 0.1M HEPES (pH 7.5) .

- Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets. Refine structures with SHELXL, focusing on sulfone-protein hydrogen bonds and hydrophobic interactions with the thiophene group .

Q. What computational methods predict metabolic stability and potential toxicity of this compound?

- Methodological Answer :

- In silico ADMET : Use Schrödinger’s QikProp to calculate logP (optimal range: 2–4) and CYP450 inhibition liability .

- Metabolite prediction : Employ GLORYx or MetaPrint2D to identify sulfone oxidation and O-demethylation as primary metabolic pathways .

- Toxicity screening : Run Derek Nexus for structural alerts (e.g., thiophene-related hepatotoxicity) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability of analogs with similar sulfone and benzamide motifs?

- Methodological Answer :

- Solubility testing : Compare kinetic (shake-flask) vs thermodynamic (HPLC-CAD) solubility measurements. Adjust pH with phosphate buffer (pH 6.8) to mimic physiological conditions .

- Bioavailability studies : Use parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to reconcile in vitro/in vivo correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.